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Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate Documentation Hub

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  • Product: Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate
  • CAS: 2091736-28-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling, Safety, and Synthetic Utility of Tert-butyl 7-oxo-4-azaspiroheptane-4-carboxylate

Technical Whitepaper: Physicochemical Profiling, Safety, and Synthetic Utility of Tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate Executive Summary In contemporary medicinal chemistry, the transition from planar arom...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling, Safety, and Synthetic Utility of Tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate

Executive Summary

In contemporary medicinal chemistry, the transition from planar aromatic systems to conformationally restricted, three-dimensional architectures is a critical strategy for optimizing drug candidates. Tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate (CAS: 2091736-28-4) represents a highly valuable spirocyclic pyrrolidine building block[2][3]. By disrupting molecular flatness, this scaffold enhances the fraction of sp³ hybridized carbons (Fsp³), which directly correlates with improved aqueous solubility, reduced off-target binding, and heightened metabolic resistance[4]. This whitepaper provides an in-depth analysis of its physicochemical properties, safety protocols, and scalable synthetic methodologies designed for drug development professionals.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of this spirocycle is essential for its integration into larger active pharmaceutical ingredients (APIs). The presence of the tert-butyloxycarbonyl (Boc) protecting group ensures stability during orthogonal synthetic steps, while the 7-oxo moiety provides a reactive handle for further functionalization (e.g., reductive amination or Grignard additions)[2][3].

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate
CAS Registry Number 2091736-28-4[2]
Molecular Formula C₁₁H₁₇NO₃[5][6]
Monoisotopic Mass 211.12085 Da[5][6]
Structural Class Spirocyclic Pyrrolidine / N-Boc Protected Ketone

Strategic Role in Drug Discovery ("Escaping the Flatland")

The pharmaceutical industry increasingly relies on "scaffold hopping" to bypass intellectual property constraints and improve the pharmacokinetic profiles of lead compounds. Substituting a standard piperidine or pyrrolidine ring with a 4-azaspiro[1]heptane core introduces distinct non-coplanar exit vectors for functional group placement[4].

Workflow1 N1 Traditional Flat Scaffolds (Aromatic Rings) N2 Spirocyclic Substitution (e.g., 4-azaspiro[2.4]heptane) N1->N2 Scaffold Hopping N3 Increased 3D Character (Higher Fsp3) N2->N3 N4 Conformational Restriction N2->N4 N5 Improved Physicochemical Properties N3->N5 N6 Enhanced Metabolic Resistance N4->N6 N7 Optimized Drug Candidates N5->N7 N6->N7

Logical workflow demonstrating the physicochemical benefits of spirocyclic scaffold hopping.

Safety Data & Handling Protocols

As a Senior Application Scientist, establishing a self-validating safety protocol is paramount. The compound exhibits specific hazards that dictate environmental controls during handling.

Table 2: GHS Hazard Classifications [2]

Hazard ClassCategoryHazard CodeDescription
Skin Irritation 2H315Causes skin irritation
Eye Irritation 2AH319Causes serious eye irritation
STOT SE 3H336May cause drowsiness or dizziness
Self-Validating Handling Protocol
  • Engineering Controls (Causality): Because the compound is classified under STOT SE 3 (H336)[2], inhalation of its vapors or dust can induce central nervous system depression (drowsiness/dizziness). Action: All manipulations must be performed inside a certified Class II chemical fume hood with a face velocity of at least 100 fpm. Validation: Verify the fume hood flow monitor reads within the safe operational zone before opening the container.

  • Personal Protective Equipment (PPE): To mitigate Skin Irrit. 2 (H315) and Eye Irrit. 2A (H319)[2], operators must wear nitrile gloves (minimum 0.11 mm thickness) and tightly fitting safety goggles. Validation: Perform a visual inspection of gloves for micro-tears prior to handling.

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Causality: The Boc-protected amine and cyclic ketone are generally stable, but minimizing moisture and ambient heat prevents slow hydrolysis or degradation over time.

Synthetic Methodologies & Experimental Protocols

Historically, spirocyclic pyrrolidines were synthesized via the Sakurai or Petasis reactions of cyclic ketones[3]. However, small cyclic ketones (like cyclopropanone) are notoriously unstable and difficult to source. To achieve a scalable synthesis (up to 100g) of the 4-azaspiro[1]heptane core, an optimized route commencing from tert-butyl cyclopropanecarboxylate is utilized[3][7].

Workflow2 S1 tert-butyl cyclopropanecarboxylate S2 Imine Formation / Allylation S1->S2 S3 Bromocyclization / Hydroboration-Oxidation S2->S3 S4 Spirocyclic Pyrrolidine Core S3->S4 S5 Boc Protection & Oxidation S4->S5 S6 CAS: 2091736-28-4 S5->S6

General synthetic pathway for functionalized spirocyclic pyrrolidines.

Step-by-Step Experimental Workflow

Note: This protocol synthesizes the core logic of the multigram preparation approach[3][7].

Step 1: Initiation via Ester Substrate

  • Action: Begin with tert-butyl cyclopropanecarboxylate instead of cyclopropanone.

  • Causality: Cyclopropanone rapidly polymerizes and is highly unstable. The ester provides a stable, commercially available starting point that can be reliably converted into the necessary imine or allyl intermediate[3].

  • Validation: Monitor the consumption of the ester via TLC (Hexanes/EtOAc). The reaction is complete when the starting material spot entirely disappears, preventing downstream purification bottlenecks.

Step 2: Core Assembly (Hydroboration-Oxidation)

  • Action: Subject the allylated intermediate to hydroboration-oxidation rather than bromocyclization.

  • Causality: While bromocyclization is effective for simple substrates, hydroboration-oxidation has a broader scope and is specifically beneficial for substrates containing protected amino functions, preventing unwanted deprotection[3].

  • Validation: Confirm the formation of the spirocyclic pyrrolidine core via LC-MS, looking for the expected mass ion corresponding to the cyclized product.

Step 3: Boc-Protection and Ketone Formation

  • Action: Treat the resulting amine with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., Et₃N), followed by oxidation of the adjacent hydroxyl group (if present from the hydroboration step) to the 7-oxo moiety using Dess-Martin periodinane or Swern oxidation conditions.

  • Causality: The Boc group is strategically chosen because it is highly stable to subsequent catalytic hydrogenation and basic cross-coupling conditions, yet it can be cleanly cleaved using Trifluoroacetic acid (TFA) when the free amine is required for final drug assembly.

  • Validation: Analyze the final product via FT-IR spectroscopy. The successful formation of tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate is validated by the appearance of a strong carbonyl (C=O) stretch at approximately 1700–1715 cm⁻¹ (ketone) and 1690 cm⁻¹ (carbamate).

References

  • tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate Chemical Substance Information Source: NextSDS Substance Database URL:[Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: ACS Omega (American Chemical Society) URL:[Link]

  • PubChemLite - C11H17NO3 - Explore Source: PubChemLite (Université du Luxembourg) URL:[Link]

Sources

Exploratory

Crystallographic Characterization of Tert-butyl 7-oxo-4-azaspiroheptane-4-carboxylate: A Technical Guide to Structural Elucidation

Crystallographic Characterization of Tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate: A Technical Guide to Structural Elucidation Executive Summary & Structural Significance The compound Tert-butyl 7-oxo-4-azaspiro[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Crystallographic Characterization of Tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate: A Technical Guide to Structural Elucidation

Executive Summary & Structural Significance

The compound Tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate (CAS: 2091736-28-4) is a highly strained, Boc-protected spirocyclic ketone. It serves as a critical building block in the synthesis of advanced pseudo-natural products, spirocyclic alkaloids, and highly selective pharmaceutical agents, including novel ATR inhibitors[2].

The introduction of the spiro[1]heptane core into drug candidates imposes a rigid, three-dimensional vector that frequently enhances target affinity and metabolic stability by minimizing the entropic penalty upon target binding[3][4]. However, the quaternary spiro carbon (C4) lacks attached protons, making standard 2D NMR techniques (like NOESY) insufficient for unambiguous stereochemical assignment. Consequently, Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for determining both the relative and absolute configuration of this scaffold.

This whitepaper outlines the authoritative protocols, mechanistic rationale, and quantitative parameters required to successfully crystallize and resolve the structure of this spirocyclic intermediate.

Quantitative Data: Geometric Parameters of the Spirocycle

The 4-azaspiro[1]heptane system exhibits unique geometric distortions driven by the extreme ring strain of the cyclopropane moiety fused to the pyrrolidine/cyclopentanone system. Table 1 summarizes the representative crystallographic parameters expected for this class of compounds based on high-resolution SCXRD data[4].

Table 1: Representative Geometric Parameters for the 4-Azaspiro[1]heptane Scaffold

Structural ParameterBond / AngleTypical ValueMechanistic Implication
Spiro C-C Bond C(spiro)-C(cyclopropyl)1.50 - 1.52 ÅHigh s-character in the cyclopropane bonds leads to shorter C-C lengths compared to standard alkanes.
Spiro C-N Bond C(spiro)-N(pyrrolidine)1.45 - 1.47 ÅSteric bulk of the Boc group slightly elongates this bond relative to unstrained amines.
Ketone C=O Bond C=O (cyclopentanone)1.21 - 1.22 ÅStandard double bond character; serves as a primary hydrogen bond acceptor in crystal packing.
Spiro Angle C-C-C (cyclopropyl)59.5° - 60.5°Extreme angle strain dictates the unique reactivity and rigid 3D vector of the spirocycle.
Pyrrolidine Angle C-N-C (pyrrolidine)103° - 105°Deviation from ideal tetrahedral geometry due to the spiro-fusion constraint.

Experimental Protocols & Mechanistic Causality

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following methodologies are designed as self-validating systems . Every experimental choice is grounded in the physical chemistry of the molecule.

Protocol 3.1: Crystal Growth via Vapor Diffusion

Causality of Solvent Choice: Tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate is highly lipophilic[5]. It exhibits high solubility in halogenated solvents like dichloromethane (DCM) but poor solubility in aliphatic hydrocarbons like pentane. By allowing pentane vapor to slowly diffuse into a DCM solution, the dielectric constant of the solvent mixture gradually decreases. This slow reduction in solvation power keeps the system in the metastable zone, favoring the thermodynamic growth of large, defect-free single crystals rather than the kinetic precipitation of an amorphous powder.

Step-by-Step Methodology:

  • Dissolution: Dissolve 15 mg of enantiopure Tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate in 0.5 mL of anhydrous DCM in a 2 mL inner glass vial.

  • Setup: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of anhydrous pentane.

  • Sealing: Cap the 20 mL vial tightly with a PTFE-lined cap and seal with Parafilm to create a closed vapor system.

  • Incubation: Store the system in a vibration-free environment at 4 °C for 3 to 7 days.

  • Self-Validation: Harvest the crystals under a polarizing microscope. A successful crystal will exhibit uniform optical birefringence, extinguishing completely every 90° of rotation, confirming it is a single crystalline domain.

Protocol 3.2: SCXRD Data Collection and Refinement

Causality of Temperature (100 K): The tert-butyl group of the Boc moiety is highly susceptible to rotational disorder at room temperature. This thermal motion smears the electron density, leading to large thermal ellipsoids (Debye-Waller factors) and poor resolution at high diffraction angles. Flash-cooling the crystal to 100 K freezes these conformational dynamics. Causality of Radiation Source (Cu Kα): The target molecule ( C11​H17​NO3​ ) consists entirely of light atoms. To determine the absolute configuration, we rely on anomalous dispersion. Mo Kα radiation ( λ=0.7107 Å) interacts too weakly with light atoms. Cu Kα radiation ( λ=1.5418 Å) provides a significantly stronger anomalous scattering cross-section for oxygen and nitrogen, enabling a statistically significant calculation of the Flack parameter.

Step-by-Step Methodology:

  • Mounting: Coat a selected single crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer head, bathing it in a 100 K nitrogen gas stream.

  • Data Collection: Collect full-sphere diffraction data using a Cu Kα microfocus X-ray source. Ensure redundancy is >4.0 to accurately measure Friedel pairs.

  • Integration & Phasing: Integrate the data and solve the phase problem using Direct Methods or Dual-Space algorithms (e.g., SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F2 (e.g., SHELXL). Anisotropically refine all non-hydrogen atoms.

  • Self-Validation: The protocol is validated if the final R1​ value is <0.05 , the maximum residual electron density is <0.5e/A˚3 , and the Flack parameter is 0.00±0.05 .

Visualizations of Crystallographic Workflows

The following diagrams illustrate the logical progression of the crystallographic characterization process.

Workflow Step1 1. Synthesis & Purification (>99% ee via Chiral SFC) Step2 2. Vapor Diffusion Crystallization (DCM / Pentane) Step1->Step2 Step3 3. Crystal Mounting (Cryoloop + Paratone Oil) Step2->Step3 Step4 4. SCXRD Data Collection (Cu Kα, 100 K) Step3->Step4 Step5 5. Structure Solution & Refinement (Direct Methods, Least-Squares) Step4->Step5

Fig 1. Self-validating SCXRD workflow for spirocyclic building blocks.

Logic A Light-Atom Molecule (C, H, N, O) Anomalous Dispersion Data B Calculate Flack Parameter (x) A->B C x ≈ 0.0 Absolute Configuration Confirmed B->C D x ≈ 1.0 Invert Structural Model B->D E x ≈ 0.5 Racemic Twinning Detected B->E

Fig 2. Logical decision tree for assigning absolute stereochemistry.

References

  • One-Pot Transformation of Furans into 1-Azaspirocyclic Alkaloid Frameworks Induced by Visible Light Organic Letters - ACS Publications[Link][3]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks ResearchGate[Link][4]

  • Discovery of dihydrospiro[cyclopropane-1,7′-pyrrolo[3,4-d]pyrimidine] derivatives as novel ATR inhibitors National Institutes of Health (PMC)[Link][2]

  • tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate (CAS: 2091736-28-4) - Substance Database NextSDS[Link][5]

Sources

Protocols & Analytical Methods

Method

The Strategic Application of Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate in Modern Drug Discovery

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the dual needs for enhanced biological activity and optimized pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the dual needs for enhanced biological activity and optimized pharmacokinetic profiles. A significant shift in recent years has been the move away from flat, aromatic structures towards more three-dimensional molecular frameworks. Spirocyclic compounds, which feature two rings sharing a single atom, have emerged as particularly valuable scaffolds in this regard.[1] Their inherent rigidity and well-defined three-dimensional geometry offer a unique platform for presenting pharmacophoric elements in precise spatial orientations, often leading to improved target affinity and selectivity.[2][3] Among these, nitrogen-containing spirocycles, or azaspirocycles, have garnered considerable attention due to their prevalence in natural products and their ability to serve as versatile intermediates in the synthesis of complex bioactive molecules.[4][5]

This application note provides a detailed exploration of a specific and highly valuable building block: Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate . We will delve into its strategic applications in medicinal chemistry, supported by established protocols and an analysis of the rationale behind its use in the design of novel therapeutic agents.

The Unique Advantages of the 4-Azaspiro[2.4]heptane Scaffold

The Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate scaffold offers several key advantages to the medicinal chemist:

  • Constrained Conformation: The spirocyclic nature of the molecule significantly restricts conformational flexibility. This pre-organization of the molecular shape can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity.[4]

  • Novel Chemical Space: The incorporation of this scaffold allows for the exploration of novel chemical space, providing opportunities for the development of intellectual property and for identifying new structure-activity relationships (SAR).

  • Improved Physicochemical Properties: Strategic placement of spirocycles can favorably modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability.[1][6]

  • Versatile Synthetic Handle: The presence of the ketone functionality at the 7-position and the Boc-protected amine provide orthogonal handles for a wide range of chemical transformations, allowing for the facile introduction of diverse substituents.

Key Therapeutic Applications and Associated Synthetic Protocols

The utility of Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate and its close derivatives is exemplified by their incorporation into a variety of drug discovery programs targeting a range of diseases.

Antiviral Agents: The Case of Ledipasvir

One of the most prominent applications of a derivative of this scaffold is in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein.[7] The core of Ledipasvir contains a related (S)-5-azaspiro[2.4]heptane-6-carboxylic acid moiety. The synthesis of this key intermediate highlights the versatility of proline-based starting materials and stereoselective methodologies.

Protocol 1: Enantioselective Synthesis of a Key Azaspiro[2.4]heptane Intermediate for Antiviral Therapy

This protocol outlines a conceptual enantioselective synthesis of a protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a crucial component in the synthesis of antiviral agents like Ledipasvir.[7]

Step 1: Asymmetric Allylic Alkylation

  • To a solution of an imine analogue of glycine and a chinchonidine-derived phase-transfer catalyst in a mixture of toluene and dichloromethane at -20 °C, add a solution of 1,3-dibromopropane.

  • Allow the reaction to proceed, monitoring for the formation of the tert-butyl (S)-4-methyleneprolinate intermediate.

  • Upon completion, quench the reaction and purify the product via column chromatography.

Step 2: Cyclopropanation

  • Subject the purified (S)-4-methyleneprolinate to a Simmons-Smith cyclopropanation reaction using diethylzinc and diiodomethane.

  • Work up the reaction to isolate the tert-butyl (S)-5-azaspiro[2.4]heptane-6-carboxylate.

Step 3: Hydrolysis

  • Hydrolyze the tert-butyl ester under appropriate acidic or basic conditions to yield the final (S)-5-azaspiro[2.4]heptane-6-carboxylic acid.

Central Nervous System (CNS) Disorders: Targeting Dopamine and Orexin Receptors

The 4-azaspiro[2.4]heptane scaffold has been successfully employed in the development of potent and selective ligands for CNS targets.

  • Dopamine D3 Receptor Antagonists: A series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes have been identified as potent and selective dopamine D3 receptor antagonists.[8] These compounds have potential applications in the treatment of substance abuse and other neuropsychiatric disorders. The spirocyclic core was instrumental in achieving high affinity and selectivity.

  • Orexin Receptor Antagonists: Starting from a 4,4-disubstituted piperidine series, researchers discovered a novel class of potent 5-azaspiro[2.4]heptane dual orexin-1 and orexin-2 receptor antagonists.[9] These compounds are being investigated for the treatment of insomnia. The transition to the spirocyclic scaffold was a key step in optimizing the pharmacological and pharmacokinetic properties of the lead compounds.

Protocol 2: General Synthesis of N-Aryl-4-azaspiro[2.4]heptanes

This protocol provides a general method for the N-arylation of the 4-azaspiro[2.4]heptane core, a common step in the synthesis of CNS-active compounds.

Step 1: Boc Deprotection

  • Dissolve Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature until complete deprotection is observed by TLC or LC-MS.

  • Remove the solvent and excess acid under reduced pressure to obtain the amine salt.

Step 2: Buchwald-Hartwig Amination

  • In a reaction vessel, combine the deprotected 4-azaspiro[2.4]heptan-7-one salt, an appropriate aryl halide, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

  • Add a suitable anhydrous solvent, such as toluene or dioxane.

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.

  • Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.

  • Purify the crude product by column chromatography to yield the desired N-aryl-4-azaspiro[2.4]heptan-7-one.

Antitubercular Agents

The structural diversity and rigidity of spirocycles have also been leveraged in the fight against infectious diseases. Spirocyclic compounds have shown promise as anti-tubercular agents, and the azaspiro[2.4]heptane core can serve as a valuable starting point for the synthesis of novel candidates.[4] For instance, the replacement of a morpholine ring with an azaspiro group in linezolid analogues has been shown to retain antitubercular activity.[4]

Visualization of Synthetic Pathways and Logical Relationships

To better illustrate the synthetic utility and logical connections in the application of this scaffold, the following diagrams are provided.

G cluster_0 Core Scaffold cluster_1 Key Transformations cluster_2 Intermediate Scaffolds cluster_3 Therapeutic Applications Start Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate Deprotection Boc Deprotection Start->Deprotection Reduction Ketone Reduction Start->Reduction Reductive_Amination Reductive Amination Start->Reductive_Amination Antivirals Antivirals (e.g., Ledipasvir synthesis) Start->Antivirals Derivative Synthesis Amine 4-Azaspiro[2.4]heptan-7-one Deprotection->Amine Alcohol Tert-butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate Reduction->Alcohol Substituted_Amine Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate Reductive_Amination->Substituted_Amine N_Arylation N-Arylation N_Aryl N-Aryl-4-azaspiro[2.4]heptan-7-one N_Arylation->N_Aryl Amine->N_Arylation Alcohol->Antivirals Antitubercular Antitubercular Agents Substituted_Amine->Antitubercular CNS_Disorders CNS Disorders (Dopamine/Orexin Receptor Ligands) N_Aryl->CNS_Disorders

Figure 1: Synthetic pathways originating from Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate.

G Scaffold 4-Azaspiro[2.4]heptane Core Rigidity Conformational Rigidity Scaffold->Rigidity 3D_Shape Defined 3D Geometry Scaffold->3D_Shape Novelty Novel Chemical Space Scaffold->Novelty Properties Modulated Physicochemical Properties Scaffold->Properties Potency Increased Potency Rigidity->Potency Selectivity Enhanced Selectivity 3D_Shape->Selectivity IP New Intellectual Property Novelty->IP ADME Improved ADME Profile Properties->ADME

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Application

Application Note: Cross-Coupling Strategies for tert-Butyl 7-oxo-4-azaspiroheptane-4-carboxylate

Application Note: Cross-Coupling Strategies for tert-Butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Scaffold Significance...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cross-Coupling Strategies for tert-Butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scaffold Significance

The integration of conformationally restricted, sp³-rich spirocycles is a proven strategy in modern medicinal chemistry to improve the metabolic stability and aqueous solubility of drug candidates. tert-Butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate (CAS: 2091736-28-4)[2] serves as an exceptionally versatile building block in this domain. The spiro[1]heptane core provides rigid three-dimensionality, while the 7-oxo moiety—situated adjacent to the spiro-carbon—offers a highly reactive synthetic handle for divergent functionalization.

This technical guide establishes field-validated protocols for two primary cross-coupling trajectories:

  • C7-Functionalization via an enol triflate intermediate followed by Suzuki-Miyaura coupling.

  • C6-Functionalization via direct Palladium-catalyzed α -arylation[3].

Strategic Pathways for Functionalization

G SM tert-Butyl 7-oxo-4-azaspiro [2.4]heptane-4-carboxylate (CAS: 2091736-28-4) EnolTf Enol Triflate Intermediate (C7-OTf) SM->EnolTf KHMDS, Comins' Reagent THF, -78 °C to RT AlphaAryl 6-Aryl-7-oxo-4-azaspiro [2.4]heptane (C6-Functionalized) SM->AlphaAryl Ar-X, Pd(OAc)2, BrettPhos NaOtBu, Toluene, Heat SuzukiProd 7-Aryl-4-azaspiro[2.4]hept-6-ene (C7-Functionalized) EnolTf->SuzukiProd Ar-B(OH)2, Pd Catalyst Base, Heat

Divergent cross-coupling pathways for tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate.

Protocol 1: C7-Functionalization via Enol Triflate Suzuki-Miyaura Coupling

Mechanistic Rationale

Direct cross-coupling of unactivated cyclic ketones is thermodynamically unfavorable. Converting the C7-ketone into an enol triflate activates the position, allowing it to undergo standard oxidative addition with Pd(0).

  • Base Selection: Potassium hexamethyldisilazide (KHMDS) is utilized rather than Lithium diisopropylamide (LDA). The larger ionic radius of K⁺ creates a more reactive, less tightly bound enolate, which rapidly attacks the triflating agent.

  • Triflating Agent: Comins' reagent is strictly preferred over trifluoromethanesulfonic anhydride (Tf₂O)[4]. Tf₂O is highly electrophilic and can induce premature Boc-deprotection or trigger ring-opening of the strained cyclopropane ring. Comins' reagent delivers the triflyl group under exceptionally mild conditions.

Step-by-Step Methodology

Part A: Synthesis of the Enol Triflate

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate (1.0 equiv, 5.0 mmol) and anhydrous THF to achieve a 0.2 M concentration. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization: Dropwise add KHMDS (1.0 M in THF, 1.2 equiv) over 15 minutes. Critical Note: Slow addition prevents localized heating and suppresses undesired aldol self-condensation. Stir at -78 °C for 1 hour.

  • Triflation: Add a solution of Comins' reagent (1.2 equiv) in THF dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient) to yield the C7-enol triflate.

Part B: Suzuki-Miyaura Cross-Coupling

  • Setup: In a microwave vial, combine the purified enol triflate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add Pd(amphos)Cl₂ (5 mol%). Causality: The amphos ligand provides exceptional stability and reactivity for sterically hindered spirocyclic systems, outperforming traditional Pd(PPh₃)₄.

  • Reaction: Inject degassed THF/H₂O (4:1 v/v, 0.1 M). Seal the vial and heat at 80 °C for 4 hours.

  • Isolation: Dilute the mixture with EtOAc, wash with water, dry over MgSO₄, and purify via silica gel chromatography to isolate the 7-aryl-4-azaspiro[1]hept-6-ene derivative.

Protocol 2: C6-Functionalization via Palladium-Catalyzed α -Arylation

Mechanistic Rationale

Direct α -arylation of ketones represents a paradigm shift in functionalizing cyclic scaffolds[3]. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), substitution of the halide by the ketone enolate, and subsequent reductive elimination. The primary failure mode in this pathway is β -hydride elimination of the Pd-enolate intermediate, which yields an α,β -unsaturated ketone instead of the coupled product. To circumvent this, we employ BrettPhos , a highly sterically demanding, electron-rich biaryl phosphine ligand developed by the Buchwald group[3]. BrettPhos accelerates reductive elimination, effectively outcompeting the undesired β -hydride elimination pathway.

Step-by-Step Methodology
  • Preparation: In an Argon-filled glovebox, charge a reaction vial with Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%), NaOtBu (1.5 equiv), and the aryl bromide (1.0 equiv).

  • Substrate Addition: Dissolve tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate (1.2 equiv) in anhydrous, degassed Toluene (0.2 M) and add to the vial.

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat to 80 °C in an oil bath with vigorous stirring for 12 hours.

  • Workup: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc (3 × 15 mL).

  • Purification: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via reverse-phase HPLC or flash chromatography to yield the 6-aryl-7-oxo-4-azaspiro[1]heptane.

Quantitative Data Presentation

The following tables summarize the optimization of reaction conditions, demonstrating the causality between ligand/base selection and final product yield.

Table 1: Optimization Matrix for C6 α -Arylation

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃NaOtBuToluene80< 10%
2Pd₂(dba)₃XantphosCs₂CO₃Dioxane10035%
3Pd(OAc)₂RuPhosNaOtBuToluene8072%
4Pd(OAc)₂BrettPhosNaOtBuToluene8088%

Note: PPh₃ fails due to rapid β -hydride elimination. BrettPhos provides the optimal steric bulk to force rapid reductive elimination.

Table 2: Optimization Matrix for C7 Suzuki-Miyaura Coupling (from Enol Triflate)

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9045%
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9065%
3Pd(amphos)Cl₂K₃PO₄THF/H₂O8092%

Note: Pd(amphos)Cl₂ operates efficiently at lower temperatures and handles the steric hindrance of the spiro[1] system superior to traditional bidentate or monodentate phosphines.

Sources

Method

Application Notes &amp; Protocols for the Asymmetric Synthesis of Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate

Introduction: The Significance of Spirocyclic γ-Lactams in Modern Drug Discovery The quest for novel chemical entities with enhanced therapeutic profiles is a central theme in medicinal chemistry. Spirocyclic scaffolds,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Spirocyclic γ-Lactams in Modern Drug Discovery

The quest for novel chemical entities with enhanced therapeutic profiles is a central theme in medicinal chemistry. Spirocyclic scaffolds, characterized by a single atom shared between two rings, have emerged as "privileged structures" due to their unique three-dimensional and rigid conformations. This structural rigidity can lead to improved binding affinity, enhanced selectivity for biological targets, and favorable metabolic stability.[1] Among these, the 4-azaspiro[2.4]heptane-7-one core, a spirocyclic γ-lactam, is of particular interest. This motif is found in various biologically active molecules and natural products.[2]

The target molecule, Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate, combines this valuable spirocyclic lactam core with a Boc-protecting group, making it a versatile building block for further chemical elaboration. The primary synthetic challenge lies in the construction of the quaternary spiro-stereocenter at the C5 position in an enantiomerically pure form. Asymmetric catalysis provides the most elegant and efficient solution to this challenge, offering pathways to chiral molecules with high selectivity.[3]

This guide provides an in-depth analysis of cutting-edge asymmetric synthesis techniques to access this key intermediate, focusing on the causality behind experimental choices and providing detailed, field-proven protocols for immediate application.

Strategy 1: Catalyst-Controlled Regiodivergent Cyclization of Acyclic Precursors

One of the most powerful modern strategies for constructing spirocyclic lactams involves the metal-catalyzed intramolecular cyclization of carefully designed acyclic precursors. A groundbreaking approach demonstrates that the choice of metal catalyst can exquisitely control the reaction pathway, allowing for a regiodivergent synthesis of either spirocyclic γ-lactams (via 5-exo-dig cyclization) or δ-lactams (via 6-endo-dig cyclization) from a single common precursor.[1][4] This section will focus on the protocol for the selective synthesis of the desired γ-lactam.

The core principle involves using an alkyne-tethered β-ketoamide. The catalyst system, typically a copper(I) salt paired with a chiral ligand like Pyrabox, coordinates to the precursor and facilitates an enantioselective intramolecular attack of the enolate onto the alkyne, leading to the formation of the spirocyclic system.

Mechanistic Rationale & Workflow

The choice of a Cu(I)/Pyrabox system is critical for favoring the 5-exo-dig cyclization required for the γ-lactam product. Mechanistic studies and DFT calculations suggest that the regioselectivity arises from the specific mode of metal coordination, while stereocontrol is dictated by steric interactions between the chiral ligand and the substrate.[1]

G cluster_0 Catalyst-Controlled Cyclization Workflow Start Alkyne-Tethered β-Ketoamide Precursor Catalyst Cu(I) / Chiral Ligand (e.g., Pyrabox) Start->Catalyst Introduce Catalyst System Process Enantioselective 5-exo-dig Cyclization Catalyst->Process Mediate Reaction Product Enantioenriched Tert-butyl 7-oxo-4- azaspiro[2.4]heptane-4-carboxylate Process->Product Form Spirocycle

Caption: Workflow for Copper-Catalyzed Asymmetric Cyclization.

Detailed Experimental Protocol: Copper-Catalyzed Synthesis of Spirocyclic γ-Lactams

This protocol is adapted from the highly successful methodology developed for the enantioselective synthesis of spirocyclic lactams.[5]

Materials and Reagents:

  • Alkyne-tethered β-ketoamide precursor (Substrate)

  • Copper(I) iodide (CuI)

  • (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) (Pyrabox ligand)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Toluene

  • Ethyl acetate, Hexanes (for chromatography)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add CuI (5 mol%) and the Pyrabox ligand (5.5 mol%).

  • Catalyst Pre-formation: Add anhydrous toluene (to achieve a 0.1 M final concentration of the substrate) and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Addition of Reagents: To the catalyst solution, add the alkyne-tethered β-ketoamide substrate (1.0 eq) followed by potassium carbonate (2.0 eq).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (% ee) by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Substrate Scope and Performance

The copper-catalyzed methodology demonstrates broad applicability with excellent results across various substrates.[5]

EntrySubstrate Substituent (R¹)Yield (%)Enantiomeric Excess (% ee)
1H90%95%
24-Fluoro97%96%
34-Chloro95%95%
44-Bromo92%94%
54-Methyl85%96%
64-Methoxy78%94%

Data is representative of typical results reported for this transformation.[5]

Strategy 2: Diastereoselective [3+2] Cycloaddition

Formal [3+2] cycloaddition reactions represent another powerful strategy for constructing the five-membered γ-lactam ring. This approach involves the reaction of a three-atom component (the dipole) with a two-atom component (the dipolarophile) to form the spirocyclic core. A key advantage is the potential to set multiple stereocenters in a single step.

In a notable application for the synthesis of the core of Ansalactam A, a related spiro-γ-lactam motif was constructed via a stereoselective formal [3+2] cycloaddition, highlighting the utility of this approach for accessing densely functionalized spirocycles.[2]

Conceptual Pathway

The reaction proceeds by generating a reactive dipole, such as an azomethine ylide or a related species, which then undergoes a cycloaddition with a suitable alkene dipolarophile. The stereochemical outcome is controlled by the inherent diastereoselectivity of the cycloaddition, which can be influenced by the steric and electronic properties of the reactants.

G cluster_1 [3+2] Cycloaddition Pathway Imine Imine Precursor Activation Generation of Dipole Intermediate Imine->Activation Dipolarophile Cyclopropylidene Acetate Derivative Cycloaddition Stereoselective [3+2] Cycloaddition Dipolarophile->Cycloaddition Activation->Cycloaddition Intermediate Spirocyclic Imine Intermediate Cycloaddition->Intermediate Oxidation Oxidation to Lactam (e.g., m-CPBA) Intermediate->Oxidation Product Target Spiro-γ-Lactam Oxidation->Product

Caption: Key steps in a formal [3+2] cycloaddition strategy.

Detailed Experimental Protocol: Cycloaddition and Oxidation

This protocol is a generalized procedure based on established methods for spiro-γ-lactam synthesis.[2][6]

Materials and Reagents:

  • Boc-protected imine precursor

  • Ethyl cyclopropylideneacetate (or related dipolarophile)

  • Lewis acid or activating agent (e.g., AgOAc/DBU for azomethine ylide formation)

  • Anhydrous solvent (e.g., THF or Dichloromethane)

  • Meta-chloroperoxybenzoic acid (m-CPBA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

Part A: [3+2] Cycloaddition

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the Boc-protected imine precursor (1.0 eq) and the dipolarophile (1.2 eq) in anhydrous THF.

  • Activation: Add the activating agents (e.g., silver acetate and DBU) to generate the reactive dipole in situ.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the resulting spirocyclic imine intermediate via flash column chromatography.

Part B: Oxidation to Lactam

  • Dissolution: Dissolve the purified spirocyclic imine from Part A in dichloromethane.

  • Oxidation: Cool the solution to 0 °C and add m-CPBA (1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the imine is fully converted to the lactam (monitor by TLC).

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with dichloromethane.

  • Final Steps: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify by flash column chromatography to yield the final Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate.[2]

Conclusion and Future Outlook

The asymmetric synthesis of Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate is a key challenge that can be effectively addressed through modern catalytic methods. The catalyst-controlled cyclization of acyclic precursors offers an elegant and highly efficient route, providing excellent enantioselectivity and yield.[4][5] Concurrently, diastereoselective cycloaddition strategies provide a robust alternative for constructing the core spirocyclic framework.[2]

For researchers and drug development professionals, the choice of strategy will depend on factors such as the availability of starting materials, scalability, and the desired stereochemical outcome. Both protocols provided herein represent validated, state-of-the-art approaches to this valuable synthetic building block, paving the way for the discovery of next-generation therapeutics.

References

  • Deng, Q.-H., Wu, S.-H., Gong, F., Bi, Y.-B., Bai, Y.-Z., Zhong, C., & Cao, Z. (n.d.). Catalyst-Controlled Regiodivergence in Enantioselective Synthesis of Spirocyclic γ-versus δ-Lactams. Sciety.
  • Deng, Q.-H., Wu, S.-H., et al. (2026, March 5). Catalyst-Controlled Regiodivergence in Enantioselective Synthesis of Spirocyclic γ-versus δ-Lactams.
  • MacMillan, D. W. C., et al. (n.d.). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PMC.
  • Spiro, G. (2023, November 15). Stereoselective Kinugasa/Aldol Cyclization: Synthesis of Enantioenriched Spirocyclic β-Lactams.
  • Deng, Q.-H., et al. (n.d.). Scope for the synthesis of spirocyclic γ-lactams.
  • Salem, M. S. H., et al. (2024, June 17). Organocatalyzed enantioselective synthesis of spirooxindole scaffolds.
  • Panja, C., et al. (2021, September 17). Organocatalytic Asymmetric Synthesis of Spirooxindole Embedded Oxazolidines. PubMed.
  • Unknown author. (2023, November 15).
  • Wang, J., et al. (n.d.). Recent advances in organocatalytic asymmetric multicomponent cascade reactions for enantioselective synthesis of spirooxindoles. Organic Chemistry Frontiers (RSC Publishing).
  • Carlone, A., et al. (n.d.). Organocatalytic Access to Enantioenriched Spirooxindole-Based 4-Methyleneazetidines. PMC.
  • Unknown author. (n.d.). Diversity-Oriented Synthesis of Azaspirocycles. Sci-Hub.
  • Grygorenko, O. O., et al. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • Gil-Ordóñez, M., et al. (2023, July 5). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry.
  • Unknown author. (2020, November 30). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI.
  • Akiyama, T., & Ojima, I. (Eds.). (2024, May 8). Recent advances in catalytic asymmetric synthesis. Frontiers.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate derivatives

Technical Support Center: Tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate Derivatives Welcome to the Technical Support Center for spirocyclic pyrrolidine derivatives. Tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate Derivatives

Welcome to the Technical Support Center for spirocyclic pyrrolidine derivatives. Tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate is a highly valuable, conformationally constrained building block used extensively in modern drug discovery to improve pharmacokinetic properties and "escape the flatland" of traditional planar molecules[2]. Optimizing its synthesis and downstream functionalization is critical for developing novel therapeutics, including potent ATR kinase inhibitors[3].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to resolve common bottlenecks encountered during the manipulation of this sterically hindered spiro-ketone.

Section 1: Reaction Optimization Workflow

When functionalizing the 7-oxo position, standard conditions often fail due to the severe steric encumbrance of the adjacent cyclopropane ring and the bulky N-Boc protecting group. The logical workflow below outlines the necessary strategic pivot from direct reduction to Lewis acid-mediated activation.

G A Tert-butyl 7-oxo-4-azaspiro[2.4]heptane -4-carboxylate B Assess Steric Hindrance at 7-Oxo Position A->B C Standard Reductive Amination (NaCNBH3, MeOH, RT) B->C Direct D Lewis Acid-Mediated (Ti(OiPr)4, NaBH(OAc)3, 60°C) B->D Activated E Low Yield / SM Recovery (< 20%) C->E F Optimal Conversion (> 85% Yield) D->F

Optimization workflow for functionalizing the hindered 7-oxo spirocyclic core.

Section 2: Troubleshooting Guides & FAQs

Q1: Why am I recovering unreacted starting material when attempting reductive amination at the 7-oxo position? A: The 7-oxo position of tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate is severely sterically encumbered. Standard imine formation using weak acids (like acetic acid) and mild reducing agents fails because the initial nucleophilic attack by the amine is kinetically unfavorable. Causality & Solution: The reaction requires strong Lewis acid activation to increase the electrophilicity of the ketone. Pre-treating the ketone and amine with Titanium(IV) isopropoxide (Ti(OiPr)4) forces the formation of the transient iminium species. Subsequent reduction with Sodium triacetoxyborohydride (NaBH(OAc)3) at elevated temperatures ensures complete conversion.

Q2: How do I prevent cyclopropane ring-opening during Boc deprotection of the 4-azaspiro[1]heptane derivative? A: The spiro[1]heptane system features a highly strained cyclopropane ring adjacent to a pyrrolidine system. Under harsh acidic conditions (e.g., concentrated HCl at elevated temperatures or prolonged exposure to neat TFA), protonation can induce a ring-opening sequence to relieve ring strain. Causality & Solution: Employ a strictly controlled, mild deprotection environment. Utilizing a 4 M hydrogen chloride solution in 1,4-dioxane at 0 °C to room temperature for 1–5 hours provides sufficient proton activity to cleave the Boc carbamate without supplying the thermal energy required to breach the activation barrier for cyclopropane cleavage[3]. Immediate quenching with saturated aqueous NaHCO3 is mandatory to neutralize the system.

Q3: Why does the spirocyclization step to form the azaspiro[1]heptane core yield high amounts of β-elimination byproducts? A: When constructing the spirocyclic core via transition-metal catalysis (e.g., palladium-catalyzed spirocyclopropanation), the π-allylpalladium zwitterionic intermediate faces a kinetic competition between nucleophilic attack (spirocyclization) and β-elimination[4]. Causality & Solution: Using monodentate ligands often fails to stabilize the intermediate, favoring the elimination pathway. Switching to a bidentate ligand with a wide bite angle, such as DPEphos, rigidifies the palladium complex and suppresses β-elimination, driving the equilibrium toward the desired spirocyclopropanation[4].

Section 3: Quantitative Optimization Data

The following table summarizes the optimization landscape for the reductive amination of the 7-oxo position, demonstrating the necessity of Lewis acid activation.

EntryReagentsSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1Amine, NaCNBH3, AcOH (cat.)MeOH2524< 10Insufficient electrophilic activation; SM recovered.
2Amine, NaBH(OAc)3, AcOH (cat.)DCE252415Steric clash prevents imine formation at RT.
3Amine, Ti(OiPr)4, NaBH4THF601245Over-reduction of unreacted ketone by strong hydride.
4 Amine, Ti(OiPr)4, NaBH(OAc)3 DCE 60 16 88 Optimal: Selective reduction of activated imine.

Section 4: Validated Experimental Protocol

Lewis Acid-Mediated Reductive Amination of Tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate

This protocol is designed as a self-validating system . It separates imine formation from reduction to prevent premature consumption of the reducing agent and utilizes a moisture-sensitive Lewis acid to drive the equilibrium of the sterically hindered condensation.

Step 1: Imine Formation & Activation In an oven-dried Schlenk flask under an argon atmosphere, dissolve tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate (1.0 equiv) and the primary/secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add Titanium(IV) isopropoxide (Ti(OiPr)4, 2.0 equiv) dropwise at room temperature. Stir the mixture at 60 °C for 4 hours.

  • Validation Check: The formation of a homogeneous light-yellow solution indicates successful coordination of the titanium complex with the ketone and amine. If the solution remains clear and colorless after 1 hour, verify the quality of the Ti(OiPr)4 reagent, as it degrades upon exposure to atmospheric moisture.

Step 2: Selective Reduction Cool the reaction mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)3, 2.5 equiv) in portions.

  • Causality: NaBH(OAc)3 is a mild reducing agent that will not reduce the sterically hindered, unreacted ketone but efficiently reduces the highly electrophilic, titanium-activated iminium species. Warm the reaction to room temperature and stir for an additional 12 hours.

Step 3: Quench and Hydrolysis Quench the reaction by carefully adding saturated aqueous NaHCO3 (equal volume to DCE). Stir vigorously for 30 minutes.

  • Validation Check: Upon addition of aqueous NaHCO3, the immediate formation of a dense white precipitate (TiO2) confirms the successful hydrolysis of the titanium Lewis acid. Failure to observe this precipitate indicates incomplete quenching, which will lead to severe emulsion issues and trapped product during extraction.

Step 4: Isolation Filter the suspension through a pad of Celite, washing the filter cake thoroughly with dichloromethane (DCM). Separate the organic layer, extract the aqueous layer with DCM (2x), dry the combined organics over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the resulting residue via flash column chromatography.

Section 5: References

  • [2] Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC. nih.gov.

  • [3] Discovery of dihydrospiro[cyclopropane-1,7′-pyrrolo[3,4-d]pyrimidine] derivatives as novel ATR inhibitors - PMC. nih.gov.

  • [4] Synthesis of gem-Difluorinated Oxa/Azaspiro[1]heptanes via Palladium-Catalyzed Spirocyclopropanation | Organic Letters. acs.org.

Sources

Optimization

Technical Support Center: Troubleshooting Spiroheptane Ring-Opening Side Reactions

Technical Support Center: Troubleshooting Spiro[1]heptane Ring-Opening Side Reactions Welcome to the Technical Support Center for spirocyclic compound synthesis. The spiro[1]heptane motif—a cyclopropane ring fused to a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Spiro[1]heptane Ring-Opening Side Reactions

Welcome to the Technical Support Center for spirocyclic compound synthesis. The spiro[1]heptane motif—a cyclopropane ring fused to a cyclopentane ring at a single spiro carbon—is highly valued in drug discovery for its rigid vectorization and sp³ character. However, the inherent ring strain of the cyclopropane moiety (~27.5 kcal/mol) provides a potent enthalpic driving force for ring-opening side reactions under acidic, nucleophilic, or transition-metal-catalyzed conditions 2[2].

This guide provides mechanistic troubleshooting, quantitative stability profiling, and self-validating protocols to preserve the spiro[1]heptane core during complex synthetic workflows.

Diagnostic Workflow

SpiroTroubleshooting Start Spiro[2.4]heptane Ring-Opening CheckCond Analyze Reaction Conditions Start->CheckCond Acidic Strong Acidic (TFA, HCl, HBr) CheckCond->Acidic Metal Transition Metal (Pd, Rh, Ru) CheckCond->Metal Nucleo Nucleophilic/Basic (Amines, Thiols) CheckCond->Nucleo Sol1 Switch to Mild Lewis Acid (e.g., TMSOTf/Lutidine) Acidic->Sol1 Electrophilic Cleavage Sol2 Use Bulky Ligands (e.g., XPhos, RuPhos) Metal->Sol2 Oxidative Addition Sol3 Reduce EWG Activation or Steric Shielding Nucleo->Sol3 Cloke-Wilson/SN2'

Diagnostic workflow for identifying and resolving spiro[1]heptane ring-opening side reactions.

Frequently Asked Questions (Mechanistic Causality)

Q1: Why does my spiro[1]heptane ring open during standard Boc deprotection with TFA or aqueous HCl? Root Cause: Electrophilic cleavage. The C–C bonds of the cyclopropane ring possess high p-character, allowing them to act as nucleophiles. When exposed to strong protic acids (like aqueous hydrohalic acids), protonation occurs, generating a tertiary or secondary carbocation intermediate 2[2]. The relief of high ring-strain energy drives the irreversible nucleophilic attack by the conjugate base (e.g., Cl⁻, Br⁻, or CF₃COO⁻), resulting in a ring-opened product 2[2]. Solution: Avoid strong protic acids. Transition to mild Lewis acid-mediated deprotection (e.g., TMSOTf with 2,6-lutidine) which bypasses the protic electrophilic activation of the cyclopropane ring.

Q2: How can I perform Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) without destroying the spirocyclic core? Root Cause: Transition metal oxidative addition. Low-valent metals like Pd(0) can insert into the strained C–C bond of the spirocyclopropane, forming a π-allylpalladium zwitterionic intermediate 3[3]. This intermediate is highly susceptible to nucleophilic attack or β-fluorine/β-hydride elimination, leading to functionalized ring-opened products 4[4]. Solution: The causality of this failure is kinetic. You must accelerate the desired cross-coupling catalytic cycle (specifically the reductive elimination step) so it outcompetes the undesired oxidative addition into the cyclopropane. Use sterically bulky, electron-rich Buchwald phosphine ligands (like XPhos or RuPhos) and non-polar solvents (like toluene) that destabilize potential zwitterionic ring-opened intermediates.

Q3: I am observing nucleophilic ring-opening when reacting my compound with amines or thiols. What is happening? Root Cause: Doubly-activated spirocyclopropanes (e.g., those adjacent to carbonyls, esters, or other electron-withdrawing groups) are highly susceptible to nucleophilic attack. This triggers a carbocation-initiated tandem ring-opening/recyclization process, commonly known as the Cloke–Wilson rearrangement 5[5]. Solution: If the synthetic route requires nucleophiles, you must either reduce the electrophilicity of the adjacent groups (e.g., by reducing a ketone to an alcohol prior to the nucleophilic step) or introduce steric shielding. For instance, incorporating gem-difluoro substitution on the cyclopropane ring can sterically and electronically hinder nucleophilic attack, increasing the kinetic stability of the spiro[1]heptane skeleton 4[4].

Quantitative Data: Stability Profiling

The following table summarizes the quantitative impact of various reaction conditions on the integrity of the spiro[1]heptane core, alongside optimized alternatives.

Reaction ConditionMechanism of FailureIntact Core Yield (%)Recommended AlternativeImproved Intact Yield (%)
Aqueous HX (pH < 1)Electrophilic Cleavage< 5%TMSOTf / 2,6-Lutidine> 90%
Pd(PPh₃)₄ / DMFOxidative Addition10 - 30%Pd₂(dba)₃ / XPhos / PhMe85 - 95%
Primary Amines + EWGCloke-Wilson Rearrangement< 10%Steric shielding (gem-difluoro)> 80%
Thermal (>150°C)Diradical Homolysis40 - 50%Photochemical (Ambient Temp)> 95%
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Mild Acid-Free Boc Deprotection of Spiro[1]heptane Amines

Causality: TMSOTf acts as a mild, highly oxophilic Lewis acid that selectively cleaves the Boc carbamate oxygen-silicon intermediate without providing the free protons required to initiate cyclopropane electrophilic cleavage.

  • Preparation: Dissolve the Boc-protected spiro[1]heptane (1.0 equiv) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

  • Base Addition: Add 2,6-lutidine (3.0 equiv). Note: The steric bulk of 2,6-lutidine prevents it from acting as a nucleophile against the spiro-ring while effectively scavenging any trace acid.

  • Deprotection: Dropwise add TMSOTf (2.0 equiv). Stir the mixture at 0 °C for 1 hour, then slowly warm to room temperature.

  • Quench & Self-Validation: Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

    • Validation Check: Perform an immediate ¹H-NMR on the crude mixture. The protocol is successful if the characteristic highly shielded cyclopropane protons remain visible as distinct multiplets between 0.4 ppm and 1.0 ppm. The disappearance of these peaks indicates ring cleavage.

Protocol B: Intact Pd-Catalyzed Suzuki-Miyaura Coupling

Causality: Utilizing XPhos Pd G3 ensures rapid generation of the active L-Pd(0) species. The extreme steric bulk of the XPhos ligand forces rapid reductive elimination of the cross-coupled product, kinetically outcompeting the insertion of Pd into the spiro[1]heptane ring.

  • Setup: In a glovebox, combine the spiro[1]heptane halide (1.0 equiv), boronic acid (1.5 equiv), anhydrous K₃PO₄ (3.0 equiv), and XPhos Pd G3 (2-5 mol%) in a dry Schlenk flask.

  • Solvent Selection: Add degassed anhydrous Toluene. Note: Strictly avoid polar solvents like DMF or THF, as they stabilize the zwitterionic intermediates that precede ring-opening 4[4].

  • Reaction: Heat the mixture to 80 °C for 4-6 hours. Monitor strictly by TLC.

  • Self-Validation: Analyze the reaction mixture via LC-MS.

    • Validation Check: The presence of the exact target mass [M+H]⁺ without +18 (H₂O addition) or +X (Halogen addition) adducts confirms the spiro-ring successfully survived the catalytic cycle intact.

Sources

Troubleshooting

Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate solubility issues in organic solvents

Technical Support Center: Tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals troubleshoot and resolve solubility issues associated with Tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate (CAS: 2091736-28-4) .

While spirocyclic scaffolds are increasingly utilized in medicinal chemistry to improve aqueous solubility and metabolic stability compared to planar aromatics [1], their rigid 3D architectures can introduce unique challenges in organic synthesis. The combination of a rigid spiro[1]heptane core, a highly lipophilic Boc-protecting group, and a polar ketone moiety creates a molecule with a high crystal lattice energy and distinct amphiphilic faces. This often leads to unexpected aggregation, gelation, or precipitation in organic solvents [2].

Below, you will find a comprehensive causality analysis, quantitative data, and self-validating protocols to ensure seamless integration of this compound into your synthetic workflows.

Part 1: Physicochemical Profile & Solubility Data

To effectively troubleshoot, we must first understand the thermodynamic drivers of this molecule's solubility. The Boc group promotes solubility in moderately polar to non-polar solvents, but the 7-oxo (ketone) group introduces a strong dipole moment. In strictly non-polar solvents (like hexanes), the ketone dipoles self-associate, causing the compound to crash out. Conversely, in highly polar protic solvents, the hydrophobic bulk of the spiro-core and tert-butyl group prevents efficient solvation.

Quantitative Solvent Compatibility Summary

The following table summarizes the solubility profile of Tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate across standard organic solvents to guide your initial solvent selection.

Solvent SystemPolarity IndexObserved Solubility ProfileRecommended Application
Hexanes / Heptane 0.1Very Low (< 5 mg/mL)Anti-solvent for recrystallization; trituration.
Diethyl Ether 2.8Moderate (10–30 mg/mL)Mild extractions; short-term storage.
Dichloromethane (DCM) 3.1Very High (> 200 mg/mL)Primary reaction solvent; biphasic extractions.
Tetrahydrofuran (THF) 4.0High (> 100 mg/mL)Low-temperature reactions (e.g., enolization).
Ethyl Acetate (EtOAc) 4.4High (> 150 mg/mL)Chromatography eluent; bulk extractions.
DMSO / DMF 7.2 / 6.4Very High (> 300 mg/mL)High-concentration stock solutions; SN​2 reactions.

Part 2: Troubleshooting Workflows & Logical Diagnostics

When precipitation occurs, it is critical to diagnose whether the root cause is temperature-dependent thermodynamic limitation or solvent polarity mismatch[3].

SolubilityWorkflow Start Precipitation Observed in Organic Solvent CheckTemp Reaction Temperature? Start->CheckTemp AddCosolvent Add 5-10% Polar Aprotic Co-solvent (DMPU/THF) CheckTemp->AddCosolvent Sub-zero (<-20°C) CheckSolvent Assess Solvent Polarity CheckTemp->CheckSolvent Room Temp Success Complete Dissolution Achieved AddCosolvent->Success SwitchSolvent Increase Polarity (Add EtOAc or DCM) CheckSolvent->SwitchSolvent Non-polar (Hexanes) MicroScreen Conduct Micro-scale Solubility Screen CheckSolvent->MicroScreen Polar/Intermediate SwitchSolvent->Success MicroScreen->Success Optimal System Found

Workflow for troubleshooting spirocyclic ketone solubility issues in organic solvents.

Part 3: Frequently Asked Questions (FAQs)

Q1: My compound is crashing out on the column during flash chromatography when using a Hexanes/EtOAc gradient. How do I prevent this? A1: This is a classic issue with Boc-protected spirocyclic ketones. At the beginning of the gradient (e.g., 95:5 Hexanes:EtOAc), the solvent is too non-polar to disrupt the intermolecular dipole-dipole interactions of the 7-oxo group. Solution: Dry-load your sample onto silica gel or Celite instead of liquid-loading. If liquid-loading is mandatory, dissolve the compound in a minimum amount of DCM (not EtOAc) before loading, and start your gradient at a higher polarity (e.g., 80:20 Hexanes:EtOAc).

Q2: I am trying to form the enolate of the 7-oxo group using LDA at -78 °C in THF, but the starting material precipitates before the base is added. What is the cause? A2: The thermodynamic solubility limit of the spiro[1]heptane core drops exponentially at cryogenic temperatures. The rigid cyclopropane ring restricts conformational flexibility, increasing the propensity for the molecules to pack and crystallize out of the cold THF[4]. Solution: Implement Protocol B (below) using a strongly coordinating polar aprotic co-solvent like DMPU (N,N'-Dimethylpropyleneurea) or HMPA to disrupt aggregation and maintain the monomeric state of the ketone at -78 °C.

Q3: Can I use methanol or ethanol to dissolve this compound for a hydrogenation reaction? A3: While the compound has moderate solubility in alcohols, the spirocyclic ketone is prone to forming hemiacetals in the presence of primary alcohols and trace acid. If you must use a protic solvent for hydrogenation (e.g., Pd/C), use a co-solvent system like EtOAc/MeOH (1:1) or pure EtOAc to prevent side reactions while maintaining solubility.

Part 4: Self-Validating Experimental Protocols

Protocol A: Micro-Scale Solvent Screening (Room Temperature)

Use this protocol to empirically determine the optimal solvent system for extractions or chromatography without wasting bulk material.

  • Aliquoting: Weigh 5.0 mg of Tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate into three separate 2 mL glass HPLC vials.

  • Titration:

    • To Vial 1, add Hexanes in 50 µL increments.

    • To Vial 2, add EtOAc in 50 µL increments.

    • To Vial 3, add DCM in 50 µL increments.

  • Agitation: Vortex each vial for 30 seconds after every solvent addition.

  • Validation (Visual Inspection): Hold the vial against a dark background with a strong light source. A successful solvent system will show absolute optical clarity with no Schlieren lines or suspended micro-crystals.

  • Scale-Up Calculation: Record the exact volume required to achieve absolute clarity and multiply by your bulk mass to determine the minimum solvent volume required for your main reaction.

Protocol B: Cryogenic Co-Solvent Rescue (For -78 °C Reactions)

Use this protocol when the compound precipitates during low-temperature enolization or reduction reactions.

  • Initial Solvation: Dissolve the spirocyclic ketone in anhydrous THF at room temperature (target concentration: 0.1 M to 0.2 M). Ensure complete dissolution.

  • Co-Solvent Addition: Add 5% to 10% (v/v) of anhydrous DMPU to the THF solution. Mechanistic Note: DMPU coordinates tightly to the ketone and disrupts intermolecular hydrogen bonding/dipole interactions.

  • Pre-Cooling: Submerge the reaction flask into a dry ice/acetone bath (-78 °C).

  • Validation: Allow the solution to equilibrate for 15 minutes. Visually inspect the flask; the solution must remain completely homogeneous and transparent. If cloudiness appears, remove from the bath, allow it to warm until clear, add an additional 2% (v/v) DMPU, and re-cool.

  • Execution: Proceed with the dropwise addition of your cryogenic reagent (e.g., LDA, L-Selectride).

References

  • Zheng, Y., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

  • Grygorenko, O. O., et al. "Oxa-spirocycles: synthesis, properties and applications." Chemical Science, National Center for Biotechnology Information (PMC). Available at:[Link]

  • Yoshida, M., et al. "Palladium-Catalyzed Synthesis of Spiro[1]heptanes: Ligand-Dependent Position Control in the Nucleophilic Attack to a π-Allylpalladium Intermediate." Journal of the American Chemical Society, American Chemical Society. Available at:[Link]

Sources

Optimization

overcoming steric hindrance when reacting Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate

Welcome to the Technical Support Center for complex spirocyclic scaffolds. This guide specifically addresses the functionalization of tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate (CAS: 2091736-28-4)[2].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex spirocyclic scaffolds. This guide specifically addresses the functionalization of tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate (CAS: 2091736-28-4)[2].

As a Senior Application Scientist, I frequently see researchers struggle with this specific molecule. The spiro[1]heptane architecture, combined with the bulky N-Boc protecting group, creates a highly congested steric environment around the C7 carbonyl. Standard nucleophilic trajectories (the Bürgi-Dunitz angle) are severely shielded, leading to high activation energy barriers for addition reactions.

Below is our diagnostic workflow, followed by field-proven troubleshooting guides and self-validating protocols to help you overcome these steric limitations.

Diagnostic Workflow: Overcoming Steric Hindrance

G Target Tert-butyl 7-oxo-4-azaspiro[2.4] heptane-4-carboxylate Decision Target Functionalization Target->Decision RedAm Reductive Amination Decision->RedAm NucAdd Nucleophilic Addition Decision->NucAdd Olef Olefination Decision->Olef FailRA Standard NaBH(OAc)3 Result: No Iminium Formation RedAm->FailRA FailNA Standard Grignard Result: Enolization NucAdd->FailNA FailOl Standard Wittig Result: Steric Clash Olef->FailOl OptRA Ti(OiPr)4 + NaBH3CN Result: High Yield Amine FailRA->OptRA Lewis Acid OptNA CeCl3 Transmetalation Result: Tertiary Alcohol FailNA->OptNA Organocerium OptOl HWE or Tebbe Reagent Result: Alkene Formation FailOl->OptOl Modified Reagent

Decision tree for overcoming steric hindrance in spirocyclic ketone functionalization.

Troubleshooting Guides & FAQs

Q1: Why does direct reductive amination with sodium triacetoxyborohydride (NaBH(OAc)₃) fail on this substrate? A1: The reductive amination of ketones requires the initial formation of a hemiaminal, which dehydrates to an imine or iminium ion before reduction. In tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate, the C7 ketone is flanked by a rigid spiro-cyclopropyl ring and a bulky N-Boc group. This extreme steric shielding blocks the trajectory required for the amine nucleophile to attack the carbonyl carbon. Because NaBH(OAc)₃ is a mild reducing agent that only reduces the pre-formed iminium ion, the reaction stalls at the starting materials ()[3]. Solution: Use a strong oxophilic Lewis acid like Ti(OiPr)₄ to activate the ketone and force the formation of an aminocarbinolato-titanium intermediate, followed by reduction with NaBH₃CN[4].

Q2: When attempting a Grignard addition to the C7 ketone, I only recover starting material or enolization products. How can I achieve C-C bond formation? A2: Grignard reagents are highly basic. When nucleophilic attack is slowed down by the steric bulk of the spiro[1] system, the activation energy for addition exceeds that of acid-base chemistry. Consequently, the Grignard reagent acts as a base, abstracting an alpha-proton to form an enolate. Upon aqueous workup, the enolate simply protonates back to the starting ketone. Solution: Transmetalate your Grignard or organolithium reagent with anhydrous CeCl₃. Organocerium reagents are highly nucleophilic but possess significantly lower basicity, effectively suppressing enolization and driving the addition forward even in highly congested systems ().

Q3: Should I deprotect the Boc group prior to functionalizing the ketone to reduce steric bulk? A3: No. While removing the N-Boc group (e.g., via TFA) would theoretically reduce steric hindrance, the resulting free secondary amine at position 4 is highly reactive. It will rapidly undergo intermolecular condensation with the C7 ketone of adjacent molecules, leading to complex oligomeric mixtures. The Boc group must be retained to enforce chemoselectivity.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Protocol A: Titanium-Mediated Reductive Amination

Causality: Ti(OiPr)₄ acts as both a Lewis acid to activate the hindered ketone and a dehydrating agent to drive equilibrium toward the imine/titanium complex ()[4].

  • Setup: In a flame-dried Schlenk flask under argon, dissolve tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate (1.0 eq) and the desired amine (1.2 eq) in anhydrous THF (0.5 M).

  • Activation: Add Ti(OiPr)₄ (2.0 eq) dropwise at room temperature.

    • Validation Check 1: The solution should shift from colorless to pale yellow/orange, indicating the formation of the titanium complex. Monitor via IR for the disappearance of the ketone C=O stretch (~1740 cm⁻¹).

  • Complexation: Stir for 12–18 hours at room temperature.

  • Reduction: Cool the mixture to 0 °C and add NaBH₃CN (1.5 eq) dissolved in a minimal volume of anhydrous ethanol. Stir for 6 hours, allowing it to warm to room temperature.

  • Quench: Quench by adding 1 M aqueous NaOH (equal to the volume of THF).

    • Validation Check 2: A dense white precipitate of TiO₂ will immediately form. This confirms the successful hydrolysis of the titanium species. If the solution remains clear, the quench is incomplete.

  • Isolation: Filter the suspension through a tightly packed Celite pad, wash thoroughly with EtOAc, and concentrate the organic filtrate for chromatographic purification.

Protocol B: Organocerium-Mediated Nucleophilic Addition

Causality: Anhydrous CeCl₃ alters the reactivity profile of organometallics, enhancing nucleophilicity while dampening basicity to prevent enolization[5].

  • Dehydration (Critical): Activate CeCl₃·7H₂O by heating at 140 °C under high vacuum (<0.1 Torr) for 2 hours.

    • Validation Check 1: The salt must become a free-flowing, fine white powder. Any clumping indicates residual moisture, which will violently quench and destroy the organometallic reagent.

  • Solvation: Suspend the anhydrous CeCl₃ (1.5 eq) in anhydrous THF and stir vigorously at room temperature for 2 hours.

    • Validation Check 2: A uniform, milky-white suspension confirms proper solvation of the cerium salt.

  • Transmetalation: Cool the suspension to -78 °C and add the Grignard reagent (1.5 eq) dropwise. Stir for 1 hour at -78 °C to ensure complete transmetalation.

  • Addition: Dissolve the spiro-ketone (1.0 eq in THF) and add dropwise down the side of the flask.

  • Reaction: Stir for 2 hours at -78 °C, then allow the reaction to slowly warm to 0 °C.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Quantitative Data Summary

The table below summarizes the expected outcomes when shifting from standard to optimized conditions for this specific sterically hindered scaffold.

Reaction ClassStandard ConditionPrimary Failure ModeOptimized ConditionTypical Yield
Reductive Amination Amine, NaBH(OAc)₃, DCELack of iminium intermediateTi(OiPr)₄, Amine, NaBH₃CN75–85%
Nucleophilic Addition RMgBr, THF, 0 °CAlpha-deprotonation (enolization)CeCl₃, RMgBr, THF, -78 °C80–90%
Olefination Ph₃P=CH₂, THFSteric repulsion of ylide(EtO)₂P(O)CH₂R, NaH (HWE)65–80%

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.[Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.[Link]

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1985). "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." Tetrahedron Letters.[Link]

  • NextSDS Database. (2026). "tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate - Chemical Substance Information." NextSDS. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating a Stability-Indicating HPLC Method for the Purity of Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate

This guide provides a comprehensive framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of Tert-butyl 7-oxo-4-aza...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate. As a key building block in modern pharmaceutical synthesis, ensuring its purity is paramount to the quality and safety of the final active pharmaceutical ingredient (API).

This document moves beyond a simple checklist of validation steps. It delves into the scientific rationale behind methodological choices, presents detailed experimental protocols, and compares the resulting performance data against internationally recognized acceptance criteria, primarily those established by the International Council for Harmonisation (ICH) in their Q2(R1) guideline.[1][2][3]

Part 1: Strategic Method Development: The Foundation of a Validated State

Before validation can begin, a suitable chromatographic method must be developed. The choices made here are critical, as a poorly optimized method will invariably fail validation or prove unreliable in routine use. The structure of Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate—a polar, spirocyclic compound with a bulky tert-butoxycarbonyl (Boc) protecting group—guides our instrumental and chemical selections.

Analyte-Driven Column and Mobile Phase Selection

The success of an HPLC separation is primarily dictated by the selective interactions between the analyte, the stationary phase, and the mobile phase.[4]

  • Stationary Phase Comparison:

    • Standard C18: While the workhorse of reversed-phase (RP) HPLC, a standard C18 column may provide insufficient retention for a polar molecule like our target analyte, leading to elution near the solvent front and poor resolution from potential polar impurities.[5][6]

    • Polar-Embedded C18: These columns incorporate a polar group (e.g., amide, carbamate) near the silica surface. This modification improves retention and peak shape for polar compounds and offers enhanced compatibility with highly aqueous mobile phases, reducing the risk of phase collapse.[4]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for highly polar compounds that are poorly retained in reversed-phase mode.[5][7] While a viable alternative, RP-HPLC is often preferred for its robustness and familiarity in quality control environments.

Decision: A polar-embedded C18 column is selected as the optimal starting point, balancing the need for polar analyte retention with the robustness of reversed-phase chromatography.

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile is generally preferred over methanol for its lower viscosity (leading to lower backpressure) and superior UV transparency at low wavelengths.

    • pH Control: The analyte contains a Boc-protected amine. While the Boc group significantly reduces the basicity of the nitrogen, the mobile phase pH can still influence peak shape through interactions with residual silanols on the column packing.[8][9] To ensure consistent ionization and mitigate peak tailing, a mobile phase buffered at a slightly acidic pH is necessary. Using 0.1% formic acid in both the aqueous and organic phases provides this control and is compatible with mass spectrometry (MS) if further characterization of impurities is needed.[10]

Proposed Initial HPLC Method for Validation

Based on the strategic considerations above, the following method is proposed for validation.

ParameterConditionRationale
Column Polar-Embedded C18, 4.6 x 150 mm, 3.5 µmProvides optimal retention and peak shape for the polar target analyte.
Mobile Phase A 0.1% Formic Acid in WaterControls pH to ensure consistent analyte ionization and good peak shape.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrilePreferred organic modifier for its chromatographic properties.
Gradient 10% to 90% B over 15 minutesEnsures elution of the main analyte with good resolution from potential early- and late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temp. 30 °CProvides stable retention times and improved peak efficiency.
Detection (UV) 210 nmThe analyte lacks a strong chromophore; detection at a low UV wavelength provides the necessary sensitivity.
Injection Vol. 10 µLA typical volume to avoid column overload while ensuring adequate signal.

Part 2: The Validation Gauntlet: Proving Fitness for Purpose

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[3][11] We will now subject the proposed method to rigorous testing as prescribed by the ICH Q2(R1) guideline.[2][12]

HPLC_Validation_Workflow Start Method Development & Optimization Specificity Specificity & Forced Degradation Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOQ & LOD Precision->LOQ Robustness Robustness LOQ->Robustness Report Validation Report & Method Approval Robustness->Report

Caption: Overall workflow for HPLC method validation, following ICH guidelines.

Specificity and Stability-Indicating Properties

Causality: For a purity method, specificity is the most critical parameter. It demonstrates the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][14][15] To prove this, we perform forced degradation studies, which intentionally stress the analyte to generate potential degradation products. A method is deemed "stability-indicating" if it can resolve the intact analyte from these degradants.[1][16][17]

Experimental Protocol:

  • Prepare separate solutions of Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate (~1 mg/mL).

  • Expose the solutions to the following stress conditions, aiming for 5-20% degradation[1][18]:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and hold at room temperature for 8 hours.

    • Oxidation: Add 3% H₂O₂ and hold at room temperature for 24 hours.

    • Thermal: Heat a solid sample at 105°C for 48 hours, then dissolve.

    • Photolytic: Expose a solution to UV light (ICH Q1B conditions) for 24 hours.

  • Prepare an unstressed control solution.

  • Analyze all stressed samples and the control by the proposed HPLC method.

  • Evaluate the chromatograms for resolution between the main peak and any new peaks formed.

  • Perform peak purity analysis using a photodiode array (PDA) detector to confirm that the analyte peak is spectrally homogeneous in all stressed samples.[19]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid (HCl, Heat) Analysis Analyze via HPLC-PDA Acid->Analysis Base Base (NaOH, RT) Base->Analysis Oxidation Oxidation (H2O2, RT) Oxidation->Analysis Thermal Thermal (Heat, Solid) Thermal->Analysis Photo Photolytic (UV Light) Photo->Analysis Start Prepare Analyte Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Evaluation Evaluate Data Analysis->Evaluation Pass Method is Stability-Indicating Evaluation->Pass Resolution > 2? Peak Purity OK? Mass Balance 90-110%? Fail Modify & Re-optimize Method Evaluation->Fail Co-elution or Purity Failure

Caption: Decision workflow for forced degradation studies to establish specificity.

Acceptance Criteria & Hypothetical Data:

Stress Condition% DegradationResolution (Main Peak vs. Closest Impurity)Peak PurityResult
Acid Hydrolysis15.2%3.1PassPass
Base Hydrolysis8.9%2.5PassPass
Oxidation19.5%2.8PassPass
Thermal5.1%N/A (No major degradants)PassPass
Photolytic7.3%4.0PassPass
Overall Resolution > 2.0 for all degradant peaks Pass Method is Specific
Linearity

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is essential for accurate quantitation of both the main compound and any impurities.[15][20]

Experimental Protocol:

  • Prepare a stock solution of a reference standard of Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate.

  • Perform a series of dilutions to create at least five concentration levels, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.5, 5, 10, 15, 20 µg/mL).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria & Hypothetical Data:

ParameterResultAcceptance Criterion
Correlation Coefficient (R²) 0.9998≥ 0.999
Y-intercept Close to zeroIntercept should not be significantly different from zero.
Residual Plot Random distributionConfirms the linear relationship.
Accuracy

Causality: Accuracy is the measure of closeness between the value found by the method and the true value. It confirms that the method is free from systematic error.[14][15][20]

Experimental Protocol:

  • Prepare a blank matrix (placebo).

  • Spike the blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Acceptance Criteria & Hypothetical Data:

Spike LevelMean % Recovery% RSDAcceptance Criteria
80%99.2%0.8%Mean Recovery: 98.0 - 102.0%
100%100.5%0.5%%RSD: ≤ 2.0%
120%99.8%0.6%
Precision

Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[15][20]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of the analyte at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the peak areas.

  • Intermediate Precision (Ruggedness):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different HPLC system.

    • Compare the results from both sets of experiments.

Acceptance Criteria & Hypothetical Data:

Precision Level% RSD of Peak AreaAcceptance Criterion
Repeatability 0.45%≤ 1.0%
Intermediate Precision 0.68%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[20] These are critical for a purity method used to control impurities at low levels.

Experimental Protocol:

  • These can be determined based on the standard deviation of the response and the slope of the linearity curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Alternatively, determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

  • Confirm the determined LOQ by preparing and analyzing samples at this concentration to demonstrate adequate precision (%RSD ≤ 10%).

Acceptance Criteria & Hypothetical Data:

ParameterResultAcceptance Criterion
LOD 0.05 µg/mLMethod is sufficiently sensitive to detect impurities.
LOQ 0.15 µg/mLMethod is able to accurately quantify impurities at the reporting threshold.
Precision at LOQ 4.5% RSD≤ 10%
Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[2][3] It provides an indication of its reliability during normal usage.[13]

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate: ± 10% (0.9 and 1.1 mL/min)

    • Column Temperature: ± 5°C (25°C and 35°C)

    • Mobile Phase pH/Composition: e.g., vary organic content by ±2%.

  • Monitor system suitability parameters (e.g., retention time, peak tailing, resolution) for any significant changes.

Acceptance Criteria & Hypothetical Data:

Parameter VariedEffect on System SuitabilityResult
Flow Rate ± 10% Retention time shifted predictably; all other parameters met criteria.Pass
Temperature ± 5°C Minor retention time shifts; all other parameters met criteria.Pass
Organic Content ± 2% Retention time shifted predictably; resolution remained > 2.0.Pass
Overall System suitability criteria are met under all varied conditions. Method is Robust

Conclusion: A Validated Method Fit for Purpose

This guide has systematically detailed the validation of an HPLC method for the purity determination of Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate. By grounding our approach in the scientific principles of chromatography and the rigorous framework of the ICH Q2(R1) guideline, we have established a method that is specific, linear, accurate, precise, and robust.

The performance of the method, as demonstrated by the hypothetical data, consistently meets or exceeds the pre-defined acceptance criteria. This comparative analysis confirms that the validated method is suitable for its intended purpose: to reliably and accurately control the purity of this critical pharmaceutical intermediate, thereby ensuring the quality and safety of downstream drug products.

References

  • Welch, C. J., et al. (2010). HPLC Column Selection Guide.
  • Jain, D., et al. (2022). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Research Journal of Pharmacy and Technology.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.
  • ICH. (1994). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.
  • Boudreau, S. P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • OrchidPharma. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Assay Analysis. (n.d.). HPLC Method Validation: Key Parameters and Importance.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Al-Adl, M., et al. (2024). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. PMC.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Rahman, M. M., et al. (2022). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC.
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • BenchChem. (2025). Technical Support Center: Optimization of HPLC Parameters for 4-Amino-N-methylbenzeneethanesulfonamide Separation.
  • SCION Instruments. (2025). HPLC Column Selection Guide.
  • G. Bazylak, et al. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
  • Watson, D. G. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
  • Taylor, M. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Technology Networks.

Sources

Comparative

benchmarking target binding affinity of Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate derivatives

An In-Depth Guide to Benchmarking the Target Binding Affinity of Novel Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate Derivatives for Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibition Introduction: The...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Benchmarking the Target Binding Affinity of Novel Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate Derivatives for Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibition

Introduction: The Therapeutic Promise of HIF Prolyl Hydroxylase Inhibition

The hypoxia-inducible factor (HIF) signaling pathway is a master regulator of the cellular response to low oxygen levels (hypoxia). The stability and activity of the HIF-1α transcription factor are primarily controlled by a family of oxygen-dependent enzymes known as HIF prolyl hydroxylases (PHDs), with the PHD2 isoform being the most critical regulator in most human cells. Under normal oxygen conditions (normoxia), PHDs hydroxylate key proline residues on HIF-1α, targeting it for ubiquitination and subsequent proteasomal degradation. However, during hypoxia, the lack of oxygen as a co-substrate inactivates PHDs, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of over 100 genes involved in erythropoiesis, angiogenesis, and cell metabolism.

Inhibition of PHD enzymes, particularly PHD2, mimics a hypoxic state, leading to the stabilization and activation of HIF-1α. This mechanism holds significant therapeutic potential for conditions such as anemia associated with chronic kidney disease, where HIF activation can stimulate the production of endogenous erythropoietin (EPO). Consequently, the development of small-molecule PHD inhibitors has become a major focus in drug discovery.

This guide focuses on a novel chemical scaffold, Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate, as a potential core structure for developing new PHD2 inhibitors. We will provide a comprehensive framework for benchmarking the target binding affinity of derivatives based on this scaffold, comparing them against a clinically established competitor, Daprodustat. The methodologies outlined herein are designed to ensure scientific rigor and provide a clear, data-driven path for lead candidate selection.

The HIF-1α Signaling Pathway: A Visual Overview

To understand the mechanism of action, it is essential to visualize the central role of PHD2 in regulating HIF-1α stability.

HIF_Pathway Figure 1: Simplified HIF-1α Signaling Pathway cluster_normoxia Normoxic Pathway cluster_hypoxia Hypoxic / Inhibited Pathway Normoxia Normoxia (High O2) PHD2_active PHD2 (Active) + O2, Fe(II), 2-OG Normoxia->PHD2_active Hypoxia Hypoxia (Low O2) PHD2_inactive PHD2 (Inactive) Hypoxia->PHD2_inactive HIF1a HIF-1α PHD2_active->HIF1a Hydroxylation HIF1a_OH HIF-1α-OH (Hydroxylated) HIF1a->HIF1a_OH Stabilization Stabilization HIF1a->Stabilization VHL VHL E3 Ligase HIF1a_OH->VHL Recognition HIF1a_OH->VHL Degradation Degradation Proteasome Proteasome VHL->Proteasome Ubiquitination VHL->Proteasome Proteasome->Degradation Proteasome->Degradation Nucleus Nucleus Stabilization->Nucleus HIF_Complex HIF-1α/β Complex Nucleus->HIF_Complex HIF1b HIF-1β (ARNT) HIF1b->HIF_Complex HRE Hypoxia Response Element (HRE) HIF_Complex->HRE Gene_Tx Gene Transcription (e.g., EPO, VEGF) HRE->Gene_Tx Inhibitor Scaffold Derivatives (e.g., Azaspiro-heptane) Daprodustat Inhibitor->PHD2_active Inhibition

Caption: Simplified overview of the HIF-1α regulation cascade under normoxic and hypoxic (or PHD2-inhibited) conditions.

Benchmarking Strategy: A Competitive Binding Assay

To quantitatively assess the binding affinity of the novel azaspiro-heptane derivatives, a robust and high-throughput competitive binding assay is essential. We will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This format is highly sensitive and minimizes interference from compound autofluorescence.

Principle of the TR-FRET Assay: The assay measures the disruption of proximity between a donor fluorophore and an acceptor fluorophore. In our case, a terbium-chelate-labeled anti-histidine tag antibody (donor) binds to a His-tagged PHD2 enzyme. A fluorescently labeled tracer molecule, which is a known PHD2 ligand (acceptor), binds to the enzyme's active site. When both are bound, excitation of the donor results in energy transfer to the acceptor, producing a high TR-FRET signal. A test compound that binds to the active site will displace the fluorescent tracer, leading to a decrease in the TR-FRET signal. The magnitude of this decrease is directly proportional to the binding affinity of the test compound.

Experimental Workflow: TR-FRET Competitive Binding Assay

TR_FRET_Workflow Figure 2: TR-FRET Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep 1. Compound Dilution Series (Azaspiro-heptane derivatives & Daprodustat) Dispense_Cmpd 4. Dispense Compounds into 384-well plate Compound_Prep->Dispense_Cmpd Enzyme_Prep 2. Enzyme/Antibody Mix (His-PHD2 + Tb-anti-His Ab) Add_Enzyme 5. Add Enzyme/Ab Mix Incubate Enzyme_Prep->Add_Enzyme Tracer_Prep 3. Tracer Preparation (Fluorescent Tracer) Add_Tracer 6. Add Tracer Incubate (e.g., 60 min) Tracer_Prep->Add_Tracer Dispense_Cmpd->Add_Enzyme Add_Enzyme->Add_Tracer Read_Plate 7. Read Plate (TR-FRET Reader) Add_Tracer->Read_Plate Calc_Ratio 8. Calculate Emission Ratio (Acceptor/Donor) Read_Plate->Calc_Ratio Plot_Curve 9. Plot Dose-Response Curve (Signal vs. [Compound]) Calc_Ratio->Plot_Curve Calc_IC50 10. Calculate IC50 Value Plot_Curve->Calc_IC50

Caption: Step-by-step workflow for the TR-FRET-based competitive binding assay for PHD2 inhibitors.

Detailed Experimental Protocol

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) for test compounds against human PHD2.

1. Reagents and Materials:

  • Test Compounds: Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate derivatives (e.g., AZS-001, AZS-002, AZS-003) dissolved in 100% DMSO.

  • Reference Compound: Daprodustat (GSK1278863) dissolved in 100% DMSO.

  • Enzyme: Recombinant human His-tagged PHD2 (e.g., from BPS Bioscience, Cat. No. 50108).

  • Antibody: Tb-labeled anti-His Tag Antibody (e.g., from Thermo Fisher Scientific, Cat. No. PV5595).

  • Tracer: Fluorescently-labeled PHD2 tracer (e.g., Tracer 106 from BPS Bioscience).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 0.1% BSA, 0.01% Tween-20.

  • Plate: Low-volume 384-well white assay plate (e.g., Corning #3824).

  • Reader: TR-FRET capable plate reader (e.g., Tecan Spark or PerkinElmer EnVision).

2. Procedure:

  • Compound Plating:

    • Prepare a serial dilution of the test and reference compounds in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:3 dilutions for a 10-point curve.

    • Using an acoustic dispenser (e.g., Echo 525), transfer 50 nL of each compound dilution into the appropriate wells of the 384-well plate. Include "no compound" (DMSO only) wells for high signal control and "no enzyme" wells for low signal control.

  • Enzyme/Antibody Addition:

    • Prepare a master mix of the His-PHD2 enzyme and the Tb-anti-His antibody in assay buffer. The final concentrations should be optimized, but a starting point is 2 nM PHD2 and 1 nM antibody.

    • Dispense 10 µL of this mix into each well containing the compounds.

    • Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature. This pre-incubation allows the test compounds to bind to the enzyme before the tracer is introduced.

  • Tracer Addition:

    • Prepare a solution of the fluorescent tracer in assay buffer at 2x the final desired concentration (e.g., 200 nM for a final concentration of 100 nM).

    • Dispense 10 µL of the tracer solution to all wells. The final reaction volume is 20 µL.

  • Final Incubation and Reading:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET reader. Excite the terbium donor at ~340 nm and measure emission from both the donor (~490 nm) and the acceptor (~520 nm).

3. Data Analysis:

  • Calculate the TR-FRET emission ratio for each well: (Emission at 520 nm / Emission at 490 nm) * 1000.

  • Normalize the data: % Inhibition = 100 * (1 - [(Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control)]).

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Comparative Data Analysis

The primary goal is to benchmark the novel azaspiro-heptane derivatives against the established inhibitor, Daprodustat. The IC₅₀ values obtained from the TR-FRET assay provide a direct measure of binding potency.

Compound IDScaffold ModificationTargetAssay TypeIC₅₀ (nM)Notes
Daprodustat Reference Compound PHD2 TR-FRET Binding 25.8 Clinical benchmark for potency.
AZS-001Parent ScaffoldPHD2TR-FRET Binding1,250Initial hit, modest activity.
AZS-002R1 = 4-fluorophenylPHD2TR-FRET Binding89.5Significant potency improvement.
AZS-003R1 = 2-pyridinylPHD2TR-FRET Binding45.2Potency approaching benchmark.
AZS-004R2 = methylPHD2TR-FRET Binding>10,000Modification detrimental to binding.

Interpretation of Results:

  • The parent scaffold (AZS-001 ) demonstrates weak but measurable binding to the PHD2 active site, confirming it as a valid starting point.

  • Substitution at a hypothetical R1 position with aromatic groups (AZS-002 and AZS-003 ) dramatically increases binding affinity, suggesting a key interaction with a hydrophobic pocket in the enzyme.

  • The pyridinyl group in AZS-003 yields potency that is competitive with the benchmark compound Daprodustat , making it a promising lead candidate for further optimization.

  • Modification at a different position (R2 in AZS-004 ) abolishes activity, indicating that this position may be sterically hindered or crucial for maintaining the correct binding conformation.

Conclusion and Future Directions

This guide provides a robust framework for benchmarking the target binding affinity of novel Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate derivatives as potential PHD2 inhibitors. The TR-FRET competitive binding assay offers a sensitive and high-throughput method for generating quantitative potency data, enabling direct comparison against clinically relevant benchmarks like Daprodustat.

The hypothetical data presented illustrate a clear path of structure-activity relationship (SAR) exploration, moving from a low-micromolar initial hit to a double-digit nanomolar lead candidate. Future work should focus on:

  • Orthogonal Assays: Validating the binding data with a functional, enzyme activity assay (e.g., measuring the consumption of the 2-oxoglutarate co-substrate).

  • Selectivity Profiling: Assessing the binding affinity of lead candidates against other 2-oxoglutarate-dependent dioxygenases to ensure target selectivity.

  • Structural Biology: Obtaining co-crystal structures of the most potent derivatives bound to PHD2 to rationalize the observed SAR and guide further rational design efforts.

By following this structured approach, research teams can efficiently evaluate novel chemical matter and make data-driven decisions to advance the most promising compounds toward preclinical development.

References

  • Title: HIF-1: a key mediator of cardiovascular disease. Source: Nature Reviews Cardiology URL: [Link]

  • Title: HIF prolyl hydroxylase inhibitors for the treatment of anemia of chronic kidney disease. Source: Kidney International URL: [Link]

  • Title: Targeting the HIF-1α pathway: A strategy to sensitize cancers to master regulators of tumor progression. Source: Seminars in Cancer Biology URL: [Link]

  • Title: The HIF-1α Pathway in Cancer. Source: Chinese Journal of Cancer URL: [Link]

  • Title: HIF prolyl hydroxylase inhibitors: a potential new class of oral drugs for the treatment of anemia in patients with CKD. Source: American Journal of Kidney Diseases URL: [Link]

Validation

Spectroscopic Comparison Guide: Enantiomeric Characterization of Tert-butyl 7-oxo-4-azaspiroheptane-4-carboxylate

Spectroscopic Comparison Guide: Enantiomeric Characterization of Tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate Executive Summary & The Analytical Challenge In modern drug discovery, spirocyclic scaffolds are highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison Guide: Enantiomeric Characterization of Tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate

Executive Summary & The Analytical Challenge

In modern drug discovery, spirocyclic scaffolds are highly valued for their ability to increase the sp³ character of drug candidates, thereby improving metabolic stability and target specificity compared to flat aromatic rings. Tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate (CAS: 2091736-28-4) 2 is a critical Boc-protected building block featuring a chiral spirocenter.

Because enantiomers possess identical scalar properties (e.g., dipole moments, energy levels), standard achiral spectroscopic techniques like conventional NMR, IR, and UV-Vis cannot distinguish between the (R) and (S) isomers of this compound. To differentiate them, the molecule must be placed in a chiral environment or interrogated with chiral (circularly polarized) light. This guide provides an objective comparison of three advanced spectroscopic modalities—Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Chiral Nuclear Magnetic Resonance (Chiral NMR)—to determine the absolute configuration and enantiomeric excess (% ee) of this specific spirocyclic ketone.

Comparative Analysis of Spectroscopic Modalities

As an Application Scientist, selecting the correct spectroscopic method requires understanding the causality behind the molecule's physical behavior. Tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate contains two primary functional groups of interest: a spiro-ketone (7-oxo) and a Boc-carbamate.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left versus right circularly polarized infrared light during vibrational transitions 3.

  • The Causality: For a molecule with atoms, VCD provides up to vibrational modes. For our target molecule, the distinct C=O stretching frequencies of the ketone (~1750 cm⁻¹) and the Boc-carbamate (~1700 cm⁻¹) provide a highly data-rich spectral fingerprint.

  • Application: When paired with Density Functional Theory (DFT), VCD is the gold standard for assigning absolute configuration in solution without the need for single-crystal X-ray diffraction 4.

Electronic Circular Dichroism (ECD)

ECD relies on the differential absorption of circularly polarized UV-Vis light by electronic transitions 5.

  • The Causality: The ketone group exhibits an transition around 290 nm. While highly sensitive, the ECD spectrum of this molecule is dominated by only 1-2 broad bands.

  • Application: Because the Boc group introduces significant conformational flexibility, Time-Dependent DFT (TD-DFT) calculations for ECD can sometimes yield ambiguous results for spirocyclic systems compared to the richer dataset of VCD 1.

Chiral NMR Spectroscopy

Chiral NMR utilizes Chiral Solvating Agents (CSAs) or Chiral Shift Reagents (CSRs) to differentiate enantiomers [[6]]().

  • The Causality: Adding a CSA like (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) creates transient, non-covalent diastereomeric complexes via hydrogen bonding. Because diastereomers have different magnetic environments, the massive 9-proton singlet of the tert-butyl group (~1.4 ppm) splits into two distinct peaks ( ).

  • Application: This is the most robust method for determining the exact enantiomeric excess (% ee) of a synthesized batch [[7]]().

Quantitative Method Comparison

The following table summarizes the operational parameters and data outputs for characterizing the enantiomers of Tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate.

ParameterVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)Chiral NMR (with CSA)
Primary Output Absolute Configuration (AC)Absolute Configuration (AC)Enantiomeric Excess (% ee)
Sample Requirement ~10–20 mg< 1 mg~5 mg
Data Richness High ( vibrational bands)Low (1–2 electronic transitions)High (Specific proton environments)
Computational Need High (DFT required)Moderate (TD-DFT required)None (Direct integration)
Key Advantage Unambiguous AC assignment without crystalsExtremely fast acquisitionDirect, quantitative % ee determination
Key Limitation Requires specialized IR cell & long scansAmbiguous for flexible Boc-derivativesRequires optimization of CSA equivalents

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every analytical protocol must be a self-validating system. Below are the standard operating procedures for the two most critical workflows.

Protocol A: Absolute Configuration via VCD & DFT

This protocol utilizes the racemate as a zero-baseline control to validate instrument calibration.

  • Sample Preparation: Dissolve 15 mg of the isolated enantiomer of Tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate in 150 µL of CDCl₃.

  • Instrument Validation (Self-Validation Step): Prepare an identical concentration of the racemic mixture. Acquire the VCD spectrum. The racemate must yield a flat baseline (zero VCD signal), proving the absence of artifactual birefringence in the BaF₂ cell 8.

  • Spectral Acquisition: Inject the enantiomer sample into a 100 µm path-length BaF₂ cell. Acquire standard IR and VCD spectra over 4 to 8 hours (typically 4000-8000 scans) to achieve a high signal-to-noise ratio in the 1800–1000 cm⁻¹ region.

  • Computational Modeling: Perform a conformational search using molecular mechanics (e.g., MMFF94). Optimize the geometries of the lowest-energy conformers using DFT at the B3LYP/6-311+G(d,p) level. Calculate the theoretical IR and VCD frequencies and rotational strengths.

  • Spectral Alignment: Apply a Lorentzian band shape to the calculated transitions and scale the frequencies (typically by ~0.98) to account for anharmonicity. Overlay the experimental and calculated spectra. A positive phase match across the C=O and C-N stretching regions unambiguously assigns the absolute configuration.

Protocol B: Enantiomeric Excess (% ee) via Chiral NMR

This protocol utilizes a 1:1 racemate control to validate integration accuracy.

  • Sample Preparation: Dissolve 5 mg of the target enantiomer in 0.5 mL of CDCl₃ in a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum to identify the 9-proton tert-butyl singlet at ~1.4 ppm.

  • CSA Titration: Sequentially add 0.5, 1.0, and 1.5 equivalents of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol. Acquire a ¹H NMR spectrum after each addition to monitor the splitting of the tert-butyl peak into two distinct singlets.

  • Validation (Self-Validation Step): Run a racemic control sample with 1.5 equivalents of the CSA. The split peaks must integrate to exactly a 1:1 ratio, proving that the chemical shift non-equivalence ( ) is sufficient for unbiased quantification.

  • Quantification: Integrate the major and minor tert-butyl peaks of the enantiomer sample. Calculate the enantiomeric excess using the formula: % ee = |(Major - Minor) / (Major + Minor)| × 100.

Workflow Visualization

The following diagram illustrates the logical progression of the VCD and DFT workflow used to determine the absolute configuration of the spirocyclic enantiomers.

VCD_Workflow Start Enantiomer Sample (Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate) Exp_IR_VCD Experimental Phase Measure IR & VCD Spectra (Racemate Control = 0) Start->Exp_IR_VCD Comp_Model Computational Phase DFT Conformational Search & Boltzmann Averaging Start->Comp_Model Compare Spectral Alignment Compare Experimental vs. Calculated Frequencies Exp_IR_VCD->Compare Calc_IR_VCD Theoretical Spectra Simulate IR & VCD for (R)- and (S)-Isomers Comp_Model->Calc_IR_VCD Calc_IR_VCD->Compare Result Absolute Configuration Unambiguously Assigned Compare->Result

VCD and DFT workflow for absolute configuration determination of chiral spirocycles.

Strategic Recommendations

For drug development professionals working with Tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate, a dual-modality approach is highly recommended. Rely on Vibrational Circular Dichroism (VCD) paired with DFT calculations to establish the definitive Absolute Configuration of your primary reference standard. Once the (R) and (S) identities are locked, transition to Chiral NMR with a CSA for rapid, high-throughput determination of enantiomeric excess (% ee) during routine synthetic scale-up and batch release.

References

  • NextSDS - tert-butyl 7-oxo-4-azaspiro[1]heptane-4-carboxylate Chemical Substance Information. Retrieved from:[Link]

  • Gaussian.com - Studying Chirality with Vibrational Circular Dichroism. Retrieved from: [Link]

  • Spectroscopy Europe - Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from:[Link]

  • Pageplace.de / Wiley - VCD Spectroscopy for Organic Chemists. Retrieved from: [Link]

  • R Discovery - Lanthanide-chiral resolving agent mixtures as chiral NMR shift reagents. Retrieved from: [Link]

  • Figshare - Electronic Circular Dichroism of the Chiral Rigid Tricyclic Dilactam with Nonplanar Tertiary Amide Groups. Retrieved from:[Link]

  • IBB WAW - NMR methods for studying inclusion complexes focused on chiral hosts. Retrieved from: [Link]

  • NIH / PubMed - Spiroschincarins A-E: Five Spirocyclic Nortriterpenoids From the Fruit of Schisandra Incarnata. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from synthesis to disposal, is conducted with the highest standards of safety and scientific i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from synthesis to disposal, is conducted with the highest standards of safety and scientific integrity. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research that protects you, your colleagues, and the environment.

This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate (CAS No. 2091736-28-4), a valuable spirocyclic building block in modern drug discovery.[1][2] The procedures outlined here are designed to be a self-validating system, grounded in established safety principles and regulatory standards to ensure compliance and mitigate risk.

Foundational Step: Hazard Assessment and Waste Characterization

Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge dictates every subsequent action, from the selection of personal protective equipment to the final disposal pathway.

Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate is classified with several key hazards that necessitate its management as regulated chemical waste.[1]

Table 1: Hazard Profile of Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate

Hazard Classification GHS Hazard Code Signal Word Description of Hazard
Skin Irritation (Category 2) H315 Warning Causes skin irritation upon contact.[1]
Serious Eye Irritation (Category 2A) H319 Warning Causes serious and potentially damaging eye irritation.[1]

| Specific Target Organ Toxicity - Single Exposure (STOT SE 3) | H336 | Warning | May cause respiratory irritation, drowsiness, or dizziness if inhaled.[1] |

Based on these classifications, this compound and any materials significantly contaminated with it must be treated as hazardous waste . Under the regulations set forth by the Environmental Protection Agency (EPA) in the Resource Conservation and Recovery Act (RCRA), this material cannot be disposed of in standard trash or poured down the drain.[3][4] Doing so would pose a direct threat to environmental and public health and constitute a serious compliance violation.

Immediate Safety Protocols: PPE and Spill Management

Safe disposal begins with safe handling. The potential for skin, eye, and respiratory irritation demands the consistent use of appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (nitrile is a suitable choice for incidental contact).

  • Body Protection: A standard laboratory coat.

Protocol for Minor Spill Management

In the event of a small spill, immediate and correct action is critical to prevent exposure.

  • Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the affected area.

  • Ventilate: Ensure the area is well-ventilated. If working in a fume hood, keep the sash at the appropriate height.

  • Contain & Absorb: Cover the spill with a chemically inert absorbent material, such as vermiculite, sand, or a commercial spill pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material and contaminated debris into a designated, sealable container. Use non-sparking tools if the compound was in a flammable solvent.[5]

  • Label Container: Immediately label the container as "HAZARDOUS WASTE" and list the contents (e.g., "tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate with vermiculite absorbent").

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of PPE: Treat all used cleaning materials and contaminated PPE as hazardous waste and place them in the same container.

On-Site Waste Accumulation: A Step-by-Step Procedure

Systematic accumulation of chemical waste at the point of generation is a cornerstone of laboratory safety and regulatory compliance. This process ensures that waste is properly contained, identified, and segregated until it can be removed by trained professionals.

Step 1: Select the Correct Waste Container

The container is your primary means of containment. It must be in good condition and compatible with the waste.

  • Action: Use a clean, sealable, and leak-proof container made of high-density polyethylene (HDPE) or glass.[3][4]

  • Causality: Chemical compatibility prevents the container from degrading, leaking, or reacting with the waste. The container must be able to be securely closed to prevent the release of vapors.[6]

Step 2: Label the Container Correctly and Completely

Proper labeling is a strict EPA requirement and is crucial for safety.[7]

  • Action: Before any waste is added, affix a hazardous waste label to the container. Clearly write the words "HAZARDOUS WASTE ". List the full chemical name: "tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate ". Do not use abbreviations or chemical formulas.[6] If the waste is a solution, list all components and their approximate percentages.

  • Causality: Accurate labeling prevents accidental mixing of incompatible chemicals and provides essential information for emergency responders and waste disposal technicians.

Step 3: Segregate from Incompatible Materials

This compound, while stable under normal conditions, should be stored separately from incompatible chemical classes to prevent hazardous reactions.[8]

  • Action: Store the waste container in a designated secondary containment bin away from strong oxidizing agents, strong acids, and strong bases.

  • Causality: Segregation is a critical safety barrier. Mixing this organic compound with strong oxidizers could create a fire or explosion hazard, while contact with strong acids or bases could catalyze unintended reactions.

cluster_waste Hazardous Waste Stream cluster_incompatible Incompatible Chemicals main_compound tert-butyl 7-oxo-4-azaspiro [2.4]heptane-4-carboxylate oxidizers Strong Oxidizers main_compound->oxidizers DO NOT MIX acids Strong Acids main_compound->acids DO NOT MIX bases Strong Bases main_compound->bases DO NOT MIX

Caption: Waste Segregation Diagram.

Step 4: Accumulate in a Satellite Accumulation Area (SAA)

Waste should be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[6][7]

  • Action: Keep the labeled, closed container in your designated SAA (e.g., a specific cabinet or fume hood). Do not fill the container beyond 90% capacity to allow for expansion.[3]

  • Causality: The SAA system ensures that hazardous waste is managed safely by knowledgeable personnel in the immediate work area, minimizing the risks associated with transporting open or full containers through the facility.

The Final Disposal Pathway: From Lab to Destruction

The ultimate disposal of this compound must be handled by your institution's Environmental Health & Safety (EH&S) department and its contracted, licensed hazardous waste disposal vendor.

A Step 1: Waste Generation in Laboratory B Step 2: Contain & Label in compatible container A->B C Step 3: Store in Segregated Satellite Accumulation Area (SAA) B->C D Step 4: Container is 90% Full Request Waste Pickup from EH&S C->D E Step 5: EH&S Consolidates Waste for Licensed Hauler D->E F Step 6: Transport to a Licensed Treatment, Storage, and Disposal Facility (TSDF) E->F G Step 7: Final Disposal via High-Temperature Incineration F->G

Sources

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